Flutianil: A Technical Guide to its Discovery, Synthesis, and Biological Activity
Flutianil: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class, distinguished by its high efficacy against a narrow spectrum of plant pathogens, primarily powdery mildew.[1][2][3][4][5][6][7] Discovered by OAT Agrio Co., Ltd., Flutianil exhibits a unique mode of action, inhibiting the formation of the haustorium, a specialized fungal structure for nutrient uptake from host plants.[1][6] This targeted activity, combined with a lack of cross-resistance to existing fungicides, positions Flutianil as a valuable tool in integrated pest management programs.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and biological properties of Flutianil, including detailed experimental methodologies and quantitative data to support further research and development.
Discovery and Development
Flutianil was identified through extensive screening of chemical libraries for compounds with novel fungicidal activity.[3] The initial lead compound, a derivative of the cyano-methylene thiazolidine scaffold, demonstrated promising activity specifically against powdery mildew.[2][3] Structure-activity relationship (SAR) studies were systematically conducted to optimize the fungicidal potency and spectrum of the lead compound. This optimization process ultimately led to the identification of Flutianil, (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile, which exhibited superior performance in controlling powdery mildew on a variety of crops.[2][3]
Synthesis Pathway
The synthesis of Flutianil proceeds through the condensation of key intermediates to form the core cyano-methylene thiazolidine structure. The general synthetic route is outlined below.
Diagram of the Flutianil Synthesis Pathway
Caption: General synthesis pathway for Flutianil.
Experimental Protocols
Synthesis of Flutianil
The following protocol is a representative example for the synthesis of Flutianil and its derivatives.[1]
Materials:
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2-Methoxyphenylisothiocyanate
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2-Fluoro-5-trifluoromethylphenylthioacetonitrile
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Sodium Hydride (60% in oil)
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Dimethylformamide (DMF)
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1,2-Dibromoethane
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Diethyl ether
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Water
Procedure:
-
To a suspension of sodium hydride (0.84 g, 21 mmol) in dimethylformamide (10 mL), a solution of 2-methoxyphenylisothiocyanate (1.65 g, 10 mmol) and 2-fluoro-5-trifluoromethylphenylthioacetonitrile (2.35 g, 10 mmol) in DMF is added portionwise with stirring at 0°C.
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The reaction mixture is stirred for 1 hour at the same temperature.
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1,2-Dibromoethane (1.87 g, 10 mmol) is added dropwise to the mixture at room temperature.
-
The mixture is stirred for an additional 3 hours at room temperature.
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Water (50 mL) and diethyl ether (30 mL) are added to the reaction mixture, followed by stirring.
-
The precipitated crystals are collected by filtration to yield the final product, Flutianil.
Characterization:
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The chemical structure is confirmed using 1H-NMR spectroscopy.[1]
-
The melting point is determined using a melting point apparatus.[1]
Fungicidal Efficacy in Pot Tests
This protocol details the evaluation of Flutianil's fungicidal activity against powdery mildew on cucumber and wheat plants.[1]
Materials:
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Cucumber seeds (Cucumis sativus)
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Wheat seeds (Triticum aestivum)
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Culture soil
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Flutianil
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Acetone (for stock solution preparation)
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Distilled water
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Conidial suspension of Podosphaera xanthii (cucumber powdery mildew)
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Conidial suspension of Blumeria graminis f. sp. tritici (wheat powdery mildew)
Procedure:
-
Plant Preparation:
-
Fungicide Application:
-
A stock solution of Flutianil is prepared by dissolving the compound in acetone and then diluting it with distilled water to the desired concentrations (<1% acetone v/v).[2]
-
The fungicide solutions are sprayed onto the plants.
-
-
Inoculation:
-
After the sprayed solution has dried, the plants are inoculated with a conidial suspension of the respective powdery mildew pathogen.
-
-
Incubation and Evaluation:
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The inoculated plants are maintained in a greenhouse or growth chamber.
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The disease severity is assessed visually after a set incubation period by observing the area of lesions on the leaves. The control value is determined by comparing the lesion area on treated plants to that on untreated control plants.[2]
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Assessment of Biological Properties
Residual Activity:
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Cucumber seedlings are sprayed with a 10 mg/L solution of Flutianil.[2]
-
The treated plants are kept in a greenhouse for up to 14 days.[2]
-
At specified intervals, the plants are inoculated with P. xanthii.[2]
-
Antifungal activity is measured to determine the persistence of Flutianil's effect.[2]
Rainfastness:
-
Cucumber plants are sprayed with a 10 mg/L solution of Flutianil and kept in a greenhouse for 24 hours.[2]
-
The plants are then exposed to artificial rain (40 mm/hr) for 2 hours.[2]
-
Following the rain exposure, the plants are inoculated with P. xanthii.[2]
-
The control value is assessed to determine the impact of rainfall on the fungicide's efficacy.[2]
Curative Activity:
-
Cucumber leaves are first inoculated with a conidial suspension of P. xanthii.[2]
-
Flutianil (10 mg/L) is applied at various time points post-inoculation (e.g., 1, 5, 7, 9, 12, and 14 days).[2]
-
The development of mycelium and sporulation are observed microscopically to evaluate the curative effect of the fungicide.[2]
Quantitative Data
The fungicidal activity of Flutianil and its analogs has been quantified against key powdery mildew pathogens.
Table 1: Fungicidal Activity (EC50) of Flutianil and Related Compounds against Powdery Mildew
| Compound ID | Substituents on S-phenyl ring | EC50 (mg/L) vs. P. xanthii | EC50 (mg/L) vs. B. graminis f. sp. tritici |
| Flutianil (1r) | 2-F, 5-CF3 | 0.8 | 1.3 |
| 1o | 5-CF3 | 1.3 | 32.4 |
| 1q | 2-Cl, 5-CF3 | 8.2 | 54.9 |
| Lead Compound | Unsubstituted | >100 | >100 |
| Data sourced from Hayashi et al. (2020)[3] |
Table 2: Biological Properties of Flutianil against Podosphaera xanthii
| Property | Concentration | Result |
| Residual Activity (up to 14 days) | 10 mg/L | 100% control |
| Rainfastness (after 2 hours of rain) | 10 mg/L | 100% control |
| Curative Activity (applied 1 day post-inoculation) | 10 mg/L | High efficacy |
| Data sourced from Kimura et al. (2020)[2] |
Mode of Action
Flutianil exhibits a novel mode of action that differs from other commercially available fungicides.[1][4] Morphological studies have revealed that Flutianil does not inhibit the early stages of fungal infection, such as conidium germination and appressorium formation.[1] Instead, its primary target is the development of the haustorium, the feeding structure of the fungus that penetrates the host plant's cells.[1][6] By inhibiting haustorium formation, Flutianil effectively cuts off the nutrient supply to the pathogen, thereby preventing further fungal growth and proliferation.[1][6]
Diagram of Flutianil's Proposed Mode of Action
Caption: Flutianil's inhibitory effect on haustorium formation.
Conclusion
Flutianil represents a significant advancement in the control of powdery mildew. Its unique chemical structure and novel mode of action provide an effective solution for managing this economically important plant disease, particularly in the face of growing resistance to existing fungicides. The detailed information on its discovery, synthesis, and biological activity presented in this guide serves as a valuable resource for researchers and professionals in the field of crop protection and drug development. Further investigation into the precise molecular target of Flutianil could open new avenues for the design of next-generation fungicides.
References
- 1. Synthesis and biological activity of a novel fungicide, flutianil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological properties of flutianil as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of a novel fungicide, flutianil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological properties of flutianil as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
